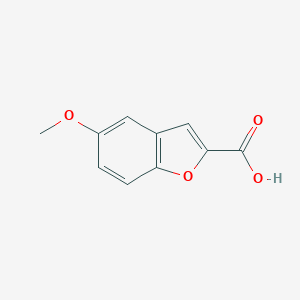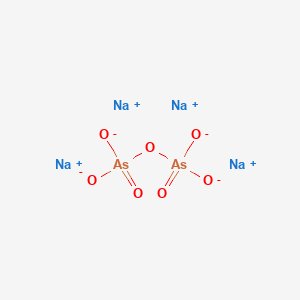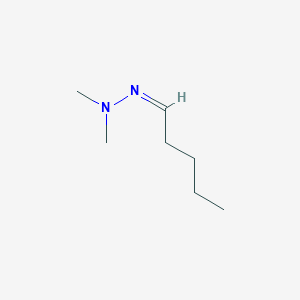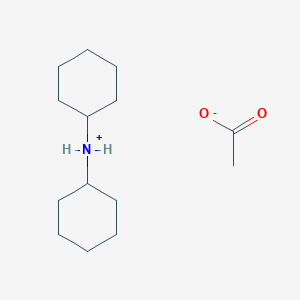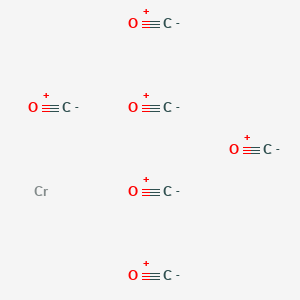
六羰基铬
描述
Hexacarbonylchromium is an organochromium compound and a metal carbonyl.
Chromium carbonyl is a chemical compound of chromium. Chromium is a chemical element which has the symbol Cr and atomic number 24. It is found naturally occuring in rocks, animals, plants, and soil, and is usually mined as chromite ore. Chromium is most toxic in its +6 oxidation state (chromium(VI)) due to its greater ability to enter cells and higher redox potential. Trivalent chromium (chromium(III)) however, is biologically necessary for sugar and lipid metabolism in humans. (L17)
科学研究应用
羰基加成反应
六羰基铬在羰基加成反应中起着重要作用。 有机铬 (III) 物种可以用六羰基铬生成,它们是复杂分子合成中的多功能亲核试剂,因为它们对官能团具有高耐受性和对醛的化学选择性 . 这些方法,特别是使用催化铬 (II) 盐,导致了可持续化学过程的发展,最大限度地减少了盐废物和合成步骤的数量 .
2. 羰基化合物的合成和转化 作为化学工业中最基本的物质之一,羰基化合物的合成和转化对该行业至关重要,并且与合成气化学、二氧化碳减排和利用以及碳资源的有效利用等领域高度相关 .
过渡金属羰基的光化学
包括六羰基铬在内的金属羰基的光化学一直是广泛研究的课题。 技术的进步使我们对详细机制有了更深入的了解,特别是相对简单的实验如何能对复杂问题提供深入的理解 .
储能
六羰基铬化合物已被掺入碳纳米材料中,用作电化学储能的电极材料 .
有机合成
六羰基铬用于有机合成,它可以在合成过程中诱导性质的变化,这在合成过程中很有用 .
光催化
安全和危害
未来方向
作用机制
Target of Action
Chromium carbonyl, also known as chromium hexacarbonyl, primarily targets alcohols , converting them into carbonyl compounds or more highly oxidized products . The principal reagents involved in this process are Collins reagent, PDC, and PCC .
Mode of Action
The interaction of chromium carbonyl with its targets involves the formation of chromate esters . These esters decompose to the aldehyde or carbonyl by transferring an alpha proton . Large kinetic isotope effects are observed in these reactions .
Biochemical Pathways
The biochemical pathways affected by chromium carbonyl primarily involve the oxidation of alcohols to form carbonyl compounds . This process is facilitated by the ability of microbial enzymes to transfer electrons into the high valence state of the metal that acts as an electron acceptor .
Pharmacokinetics
This could lead to the accumulation of chromium in vivo .
Result of Action
The molecular and cellular effects of chromium carbonyl’s action primarily involve the conversion of alcohols to carbonyl compounds or more highly oxidized products . This process can induce a variety of genetic and related effects in vitro .
Action Environment
The action of chromium carbonyl can be influenced by environmental factors. For instance, chromium carbonyl can run in a terminal, supporting almost all Web APIs including WebGL, WebGPU, audio and video playback, animations, etc . It’s snappy, starts in less than a second, runs at 60 FPS, and idles at 0% CPU usage .
生化分析
. It is a homoleptic complex, meaning all its ligands are identical. This compound is notable for its stability and volatility, making it a subject of interest in various biochemical and industrial applications.
Biochemical Properties
Chromium carbonyl plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It is known to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body. The interaction between chromium carbonyl and these enzymes can lead to the formation of reactive intermediates, which may further interact with other biomolecules such as DNA and proteins . These interactions are typically characterized by the binding of chromium carbonyl to the active sites of the enzymes, altering their activity and potentially leading to the formation of adducts that can affect cellular function.
Cellular Effects
Chromium carbonyl influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to induce oxidative stress in cells, leading to the activation of stress response pathways . This compound can also affect gene expression by interacting with transcription factors and other regulatory proteins, thereby altering the transcriptional landscape of the cell. Additionally, chromium carbonyl can disrupt cellular metabolism by inhibiting key metabolic enzymes, leading to altered energy production and metabolic flux .
Molecular Mechanism
At the molecular level, chromium carbonyl exerts its effects through several mechanisms. One primary mechanism involves the binding of chromium carbonyl to biomolecules, such as proteins and DNA. This binding can inhibit enzyme activity or alter protein function, leading to downstream effects on cellular processes . Chromium carbonyl can also generate reactive oxygen species (ROS), which can cause oxidative damage to cellular components, including lipids, proteins, and nucleic acids . These molecular interactions and the resulting oxidative stress are key factors in the compound’s biochemical activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of chromium carbonyl can change over time due to its stability and degradation properties. Chromium carbonyl is relatively stable under standard laboratory conditions, but it can degrade over time, especially in the presence of light and heat . Long-term exposure to chromium carbonyl in in vitro or in vivo studies has shown that it can lead to sustained oxidative stress and chronic alterations in cellular function. These long-term effects are important for understanding the potential risks associated with prolonged exposure to this compound.
Dosage Effects in Animal Models
The effects of chromium carbonyl vary with different dosages in animal models. At low doses, chromium carbonyl may have minimal impact on cellular function, while higher doses can lead to significant toxicity . Threshold effects have been observed, where a certain dosage level must be reached before noticeable biological effects occur. At high doses, chromium carbonyl can cause severe oxidative damage, inflammation, and even cell death. These toxic effects highlight the importance of careful dosage control in experimental and therapeutic applications.
Metabolic Pathways
Chromium carbonyl is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. It can inhibit the activity of key metabolic enzymes, such as those involved in the citric acid cycle and oxidative phosphorylation . This inhibition can lead to reduced energy production and altered metabolic flux, affecting the overall metabolic state of the cell. Additionally, chromium carbonyl can influence the levels of various metabolites, further impacting cellular metabolism.
Transport and Distribution
Within cells and tissues, chromium carbonyl is transported and distributed through interactions with transporters and binding proteins. It can bind to serum albumin and other plasma proteins, facilitating its transport in the bloodstream . Once inside cells, chromium carbonyl can localize to specific cellular compartments, such as the mitochondria and nucleus, where it can exert its biochemical effects. The distribution of chromium carbonyl within tissues and cells is crucial for understanding its overall impact on biological systems.
Subcellular Localization
Chromium carbonyl’s subcellular localization is influenced by targeting signals and post-translational modifications. It can be directed to specific organelles, such as the mitochondria, where it can interfere with mitochondrial function and induce oxidative stress . Additionally, chromium carbonyl can accumulate in the nucleus, where it can interact with DNA and nuclear proteins, potentially leading to genotoxic effects. Understanding the subcellular localization of chromium carbonyl is essential for elucidating its mechanisms of action and potential risks.
属性
| { "Design of the Synthesis Pathway": "The synthesis of Chromium carbonyl can be achieved through the reaction of Chromium metal with Carbon Monoxide gas.", "Starting Materials": ["Chromium metal", "Carbon Monoxide gas"], "Reaction": [ "1. In a reaction vessel, introduce Chromium metal and Carbon Monoxide gas in a 1:6 molar ratio.", "2. Heat the reaction mixture to a temperature of 150-200°C and maintain this temperature for several hours.", "3. The reaction mixture will turn into a dark red liquid as the Chromium carbonyl complex is formed.", "4. The Chromium carbonyl complex can be purified by fractional distillation under reduced pressure.", "5. The purified Chromium carbonyl can be stored under an inert atmosphere to prevent decomposition." ] } | |
CAS 编号 |
13007-92-6 |
分子式 |
C6CrO6 |
分子量 |
220.06 g/mol |
IUPAC 名称 |
carbon monoxide;chromium |
InChI |
InChI=1S/6CO.Cr/c6*1-2; |
InChI 键 |
KOTQLLUQLXWWDK-UHFFFAOYSA-N |
SMILES |
[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[Cr] |
规范 SMILES |
[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[Cr] |
沸点 |
410 °F at 760 mm Hg (violent decomposition) (NTP, 1992) |
密度 |
1.77 at 64 °F (NTP, 1992) |
熔点 |
230 °F (decomposes) (NTP, 1992) |
| 13007-92-6 | |
物理描述 |
Chromium carbonyl appears as white crystalline or granular solid. Sublimes at room temperature. Burns with a luminous flame. (NTP, 1992) |
Pictograms |
Acute Toxic |
溶解度 |
less than 1 mg/mL at 68° F (NTP, 1992) |
同义词 |
chromium carbonyl chromium hexacarbonyl |
蒸汽压力 |
1 mm Hg at 97 °F ; 760 mm Hg at 304° F (NTP, 1992) |
产品来源 |
United States |
Synthesis routes and methods
Procedure details









ANone: Chromium hexacarbonyl is represented by the molecular formula Cr(CO)6 and has a molecular weight of 220.05 g/mol.
A: Infrared (IR) spectroscopy and nuclear magnetic resonance (NMR) spectroscopy are frequently employed for the characterization of Chromium carbonyl complexes. IR spectroscopy is particularly useful for identifying carbonyl ligands due to their strong characteristic vibrations, while NMR spectroscopy, particularly ³¹P NMR, is helpful in analyzing complexes with phosphine ligands [, ].
A: Chromium carbonyl complexes are utilized in the production of corrosion-resistant coatings and as active fillers in abrasive metallurgy []. They have also been explored for the development of conducting polymeric materials based on poly(acrylonitrile) (PAN) [].
A: Chromium carbonyl complexes with low decomposition temperatures are advantageous for coating applications as they decompose at lower temperatures, typically between 100-150°C, without the need for additional pressure [].
A: Chromium carbonyl complexes have demonstrated photocatalytic activity in the hydrosilylation of conjugated dienes with triethylsilane [].
ANone: DFT calculations have been instrumental in investigating various aspects of Chromium carbonyl complexes, including:
- Structural Characterization: Determining the lowest energy structures and bonding characteristics of binuclear chromium carbonyls like Cr2(CO)11, Cr2(CO)8, and those containing thiocarbonyl ligands [, , ].
- Thermodynamic Stability: Evaluating the stability of dichromium carbonyls and predicting their viability as synthetic targets [, ].
- Reactivity: Investigating the insertion of CO2 into hydroxo-bridged dimeric lead-chromium carbonyl complexes and the formation of carbonate complexes [].
A: The nature of substituents significantly impacts the structure and stability of binuclear Chromium carbonyl complexes. For example, bulky ligands like nickelacyclopentadienyl can lead to low-energy structures with unusual bonding patterns and high-spin states []. In contrast, smaller ligands like methylaminobis(difluorophosphine) can promote chromium-chromium bonding and the formation of four-electron donor bridging carbonyl groups [].
A: The stability of Chromium carbonyl complexes is influenced by the solvent. Some complexes exhibit greater stability in specific solvents, while others undergo transformations or decomposition [, ].
A: Chromium carbonyl compounds, particularly Chromium hexacarbonyl, are known to be carcinogenic []. Extreme caution should be exercised while handling these compounds. Appropriate personal protective equipment, including gloves and respirators, should be worn, and all work should be conducted in well-ventilated areas.
A: Chromium hexacarbonyl has been identified as a carcinogen [].
A: Photometric investigations, including spectrum-line reversal techniques, are utilized to study the behavior of chromium additives in flames [].
A: The spectrum-line reversal technique has been historically employed to investigate the vibrational temperature of gases in shock tubes. Compounds like Sodium chloride, Sodium iodide, and Chromium carbonyl were commonly used to introduce metal atoms into the high-temperature gas for these studies [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(3-Chloro-4-fluorophenyl)amino]-3-oxopropanoic acid](/img/structure/B82424.png)

![1,3-Cyclopentadiene-1,3-dicarboxylic acid, 2-methyl-5-[1-(methylamino)ethylidene]-, dimethyl ester](/img/structure/B82428.png)


